molecular formula C19H18N2O3 B11352386 3-ethoxy-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)benzamide

3-ethoxy-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11352386
M. Wt: 322.4 g/mol
InChI Key: YQYBXZYYQWAGGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with ethoxy, furan, and pyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Substitution with Furan and Pyridine Groups: The furan and pyridine groups can be introduced through nucleophilic substitution reactions. For instance, the benzamide can be reacted with furan-2-carbaldehyde and 2-aminopyridine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

3-Ethoxy-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential anticancer, antiviral, or antibacterial activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The unique structural features of this compound make it suitable for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ethoxy, furan, and pyridine moieties contribute to its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

3-ethoxy-N-(furan-2-ylmethyl)-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C19H18N2O3/c1-2-23-16-8-5-7-15(13-16)19(22)21(14-17-9-6-12-24-17)18-10-3-4-11-20-18/h3-13H,2,14H2,1H3

InChI Key

YQYBXZYYQWAGGY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N(CC2=CC=CO2)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.